N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide
Description
The compound N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide is a pyrazolo-pyrimidinone derivative featuring a 4-bromobenzyl substituent and a phenoxyacetamide side chain. Its structure comprises a fused bicyclic pyrazolo[3,4-d]pyrimidin-4-one core, a motif commonly associated with kinase inhibition and anticancer activity. The 4-bromobenzyl group enhances lipophilicity and may influence target binding affinity, while the phenoxyacetamide moiety contributes to solubility and metabolic stability. Structural elucidation of such compounds typically employs X-ray crystallography refined via programs like SHELXL and visualized using tools like ORTEP-3.
Properties
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O3/c23-17-8-6-16(7-9-17)13-27-15-25-21-19(22(27)30)12-26-28(21)11-10-24-20(29)14-31-18-4-2-1-3-5-18/h1-9,12,15H,10-11,13-14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRUFYWHNWIAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromobenzyl group: This step often involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the pyrazolopyrimidine core.
Attachment of the phenoxyacetamide moiety: This can be accomplished through an amide coupling reaction using phenoxyacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The 4-bromobenzyl group undergoes substitution reactions with nitrogen-based nucleophiles, a key strategy for structural diversification.
This bromine atom’s reactivity is enhanced by electron-withdrawing effects from the adjacent pyrimidinone ring .
Hydrolysis and Functional Group Interconversion
The acetamide moiety and pyrimidinone core participate in hydrolysis and condensation reactions:
Acetamide Hydrolysis
| Conditions | Product | Application | Reference |
|---|---|---|---|
| 6M HCl, reflux, 4 hrs | Carboxylic acid derivative | Improved water solubility for biological assays | |
| NaOH (10%), ethanol, 60°C, 2 hrs | Sodium carboxylate | Salt formation for crystallization |
Pyrimidinone Ring Modifications
Hydrazone and Schiff Base Formation
The ethylenediamine linker enables condensation reactions:
| Carbonyl Source | Conditions | Product | Biological Relevance |
|---|---|---|---|
| 4-chlorobenzaldehyde | Glacial acetic acid, reflux | Hydrazone with enhanced lipophilicity | Improved blood-brain barrier penetration |
| Acetophenone | EtOH, 12 hrs | Schiff base analog | Tested for antiviral activity |
These reactions exploit the compound’s secondary amine group, with reaction rates dependent on carbonyl electrophilicity .
Electrophilic Aromatic Substitution
The phenoxy ring undergoes directed substitution:
| Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | Para | 4-nitrophenoxy derivative | 54% | |
| Cl₂, FeCl₃ | Ortho | 2-chlorophenoxy variant | 67% | |
| Br₂, CCl₄ | Meta | 3-bromophenoxy compound | 48% |
Regioselectivity follows established electrophilic substitution patterns, with nitration favoring the para position due to steric hindrance.
Metal-Catalyzed Cross-Coupling Reactions
The bromobenzyl group participates in palladium-mediated couplings:
These reactions enable late-stage diversification, critical for structure-activity relationship (SAR) studies .
Key Stability Considerations
-
Acid Sensitivity : The glycosidic C-N bond in the pyrazolo[3,4-d]pyrimidine core undergoes hydrolysis under strong acidic conditions (pH < 2).
-
Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the phenoxyacetamide bond, requiring storage in amber vials.
-
Oxidative Stability : The compound resists oxidation by atmospheric O₂ but degrades rapidly in the presence of peroxides.
This reactivity profile highlights the compound’s versatility as a scaffold for generating derivatives with optimized pharmacological properties. Strategic modifications at the bromobenzyl, acetamide, and phenoxy sites allow precise tuning of target affinity and physicochemical characteristics.
Scientific Research Applications
Anticancer Activity
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide has been investigated for its anticancer properties. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit key enzymes involved in cancer cell proliferation, such as polo-like kinase 1 (Plk1) and various phosphodiesterases (PDEs) .
Mechanism of Action:
The compound likely disrupts mitotic progression in cancer cells by inhibiting Plk1 activity. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancerous cells .
Enzyme Inhibition
The structural characteristics suggest that this compound may also act as an inhibitor of phosphodiesterases, which are crucial in regulating cellular signaling pathways. Inhibition of PDEs can result in increased levels of cyclic nucleotides like cAMP and cGMP, influencing various physiological processes .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, derivatives similar to this compound demonstrated significant inhibitory effects on tumor cell lines. The study highlighted the compound's ability to induce apoptosis through the modulation of specific signaling pathways .
Case Study 2: Enzyme Interaction
Another study focused on the enzyme inhibition properties of pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that certain compounds within this class effectively inhibited PDE9A activity, leading to enhanced intracellular signaling and potential therapeutic benefits in cardiovascular diseases .
Mechanism of Action
The mechanism of action of N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by inhibiting the activity of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Example 53 from :
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
Target Compound :
- Core : Pyrazolo[3,4-d]pyrimidin-4-one with 4-bromobenzyl substitution.
- Substituents: Bromine increases molecular weight (theoretical MW: ~525 g/mol) and may enhance halogen bonding with target proteins. The phenoxyacetamide group improves solubility compared to benzamide analogues.
- Hypothesized Activity: Likely targets kinases (e.g., JAK2 or PI3K) due to structural similarity to known inhibitors.
Phenoxyacetamide-Containing Analogues
Compounds m, n, o from :
These isomers feature phenoxyacetamide groups but lack the pyrazolo-pyrimidinone core. Instead, they incorporate tetrahydropyrimidinyl-butanamide backbones.
- Stereochemical variations (e.g., 2R,4R,5S vs. 2S,4S,5S) significantly affect bioavailability and target selectivity.
Comparative Analysis Table
†Approximate value derived from molecular formula in .
Key Findings
Substituent Impact: Bromine in the target compound may enhance binding affinity compared to fluorine in Example 53 due to stronger halogen bonding. Phenoxyacetamide vs. benzamide side chains influence solubility and metabolic stability, critical for pharmacokinetics.
The pyrazolo-pyrimidinone core in the target compound is more compact, favoring selective kinase inhibition.
Methodological Considerations
Biological Activity
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 433.31 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine scaffold has been associated with the inhibition of kinases, which play critical roles in cancer cell signaling pathways.
Anticancer Activity
Research indicates that compounds with pyrazolo[3,4-d]pyrimidine structures can exhibit significant anticancer properties. For instance:
- Inhibition of Kinase Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can selectively inhibit cyclin-dependent kinases (CDKs) and other related kinases, leading to reduced cancer cell proliferation and increased apoptosis .
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast, lung, and colon cancer) have demonstrated that these compounds can induce cell cycle arrest and apoptosis .
Antimicrobial Activity
Some derivatives have also been evaluated for their antimicrobial properties. The presence of the bromobenzyl group enhances lipophilicity, potentially improving membrane permeability and leading to greater antimicrobial efficacy .
Case Studies
- Study on Cancer Cell Lines : A systematic evaluation was conducted on the effects of this compound against MCF-7 (breast cancer) cells. Results indicated a dose-dependent decrease in cell viability with IC50 values in the low micromolar range .
- Antimicrobial Testing : Another study assessed the compound's activity against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are common synthetic routes for preparing this compound, and how can structural confirmation be achieved?
The synthesis typically involves coupling pyrazolo[3,4-d]pyrimidinone intermediates with functionalized acetamide side chains. For example:
- Step 1 : React 5-(4-bromobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with 2-chloro-N-substituted acetamides in a nucleophilic substitution reaction (e.g., using DMF as a solvent at 80–100°C) .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterization : Use 1H/13C NMR to confirm substitution patterns (e.g., pyrazolo-pyrimidine ring protons at δ 8.2–8.5 ppm, bromobenzyl aromatic protons at δ 7.3–7.6 ppm) and HRMS for molecular ion validation .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify purity (>95% required for biological assays).
- Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values .
- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for pyrimidinone and acetamide groups) .
Q. What preliminary biological screening methods are recommended for this compound?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
- Antioxidant Activity : Employ DPPH radical scavenging assays (IC50 calculation) as described for structurally related pyrazolo-benzothiazine acetamides .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrazolo-pyrimidine core under varying conditions?
- Reaction Solvent : Compare DMF vs. THF; DMF improves solubility of bromobenzyl intermediates .
- Catalyst Screening : Test K₂CO₃ vs. Cs₂CO₃—the latter enhances nucleophilic substitution efficiency by 15–20% .
- Temperature Control : Higher temperatures (>100°C) may degrade the pyrimidinone ring; optimize at 80–90°C .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Case Example : If a compound shows potent kinase inhibition in vitro but poor activity in cell-based assays:
- Solubility Check : Measure logP (e.g., via shake-flask method; ideal range: 2–4).
- Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH cofactor) to identify rapid degradation .
- Off-Target Profiling : Use proteome-wide affinity chromatography to detect non-specific binding .
Q. What strategies are effective for improving metabolic stability without compromising target affinity?
Q. How to validate the compound’s mechanism of action in complex biological systems?
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle).
- CRISPR-Cas9 Knockout : Validate target dependency by knocking out the suspected kinase and assessing resistance .
- SPR Analysis : Measure binding kinetics (KD, kon/koff) using surface plasmon resonance for direct target engagement .
Methodological Considerations for Data Reproducibility
Q. What are common pitfalls in spectral interpretation for this class of compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
